Product packaging for Diiodomethyl o-tolyl sulfone(Cat. No.:CAS No. 31350-47-7)

Diiodomethyl o-tolyl sulfone

Cat. No.: B15180590
CAS No.: 31350-47-7
M. Wt: 422.02 g/mol
InChI Key: FTUYPKMLUCGZSS-UHFFFAOYSA-N
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Description

Diiodomethyl o-tolyl sulfone is a chemical compound of significant interest in industrial and materials science research for its potent antimicrobial and preservative properties . Its primary research value lies in its function as a broad-spectrum biocide, effective against algae, bacteria, and fungi . Researchers utilize this compound to develop and test durable protective formulations for a wide range of applications. These include preserving materials such as paints, air duct coatings, fire-retardant coatings, pigment dispersions, adhesives, caulks, sealants, plastics, and wood treatments . The compound's biocidal action is associated with the release of iodine, which is effective in controlling microbial populations . It is typically supplied as a solid, tan, odorless powder and is noted for its very low solubility in water, a characteristic that is important for its long-term efficacy in various matrices . Handling and Safety: As a research-grade chemical, it must be handled with appropriate care. Safety data suggests it can be corrosive to the eyes and a skin irritant . Always refer to the Safety Data Sheet (SDS) for detailed hazard information, safe handling procedures, and personal protective equipment (PPE) requirements before use. Disclaimer: This product is strictly for research and development purposes in a controlled laboratory setting. It is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8I2O2S B15180590 Diiodomethyl o-tolyl sulfone CAS No. 31350-47-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

31350-47-7

Molecular Formula

C8H8I2O2S

Molecular Weight

422.02 g/mol

IUPAC Name

1-(diiodomethylsulfonyl)-2-methylbenzene

InChI

InChI=1S/C8H8I2O2S/c1-6-4-2-3-5-7(6)13(11,12)8(9)10/h2-5,8H,1H3

InChI Key

FTUYPKMLUCGZSS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)C(I)I

Origin of Product

United States

Chemical Reactivity and Transformation Mechanisms of Diiodomethyl O Tolyl Sulfone

Carbon-Iodine Bond Reactivity

The presence of two iodine atoms on the same carbon, which is alpha to a sulfonyl group, renders the carbon-iodine bonds susceptible to cleavage. This reactivity is a cornerstone of the molecule's chemical and biological transformations.

Diiodomethyl o-tolyl sulfone is known to undergo degradation through hydrolysis. echemi.com This process involves the nucleophilic displacement of the iodide ions. The hydrolysis of the carbon-iodine bonds is a key step in its degradation pathway. echemi.com Studies have shown that the two iodine moieties are hydrolyzed upon ingestion in metabolic contexts. google.com The compound is reported to be stable to hydrolysis at a pH of 5, but degradation is observed at pH 7 and 9, resulting in the formation of monoiodo-p-tolylsulfone. echemi.com The half-lives for this degradation via hydrolysis and metabolism range from 1.5 to 9.6 days. echemi.com This reactivity underscores the susceptibility of the C-I bond to nucleophilic attack, a common pathway for organoiodine compounds.

A significant aspect of the metabolic fate of this compound is the liberation of its iodine atoms. ontosight.ainih.gov Upon absorption, the compound readily releases one or both of its iodide ions. ontosight.ainih.gov It has been determined that a substantial portion, between 67-80% of the total iodine atoms, are metabolically released from the parent molecule. ontosight.ainih.gov This release of iodide is considered a critical factor in its biological effects. google.com The de-iodinated analogue, methyl-p-tolylsulfone, shows a different biological activity profile, highlighting the importance of the liberated iodide. google.com

Reactivity of the Methyl Sulfonyl Group

The methyl sulfonyl group and the tolyl moiety also participate in significant metabolic transformations, primarily through oxidation and conjugation reactions.

Metabolic studies have revealed that this compound is subject to oxidation at the benzylic methyl group of the tolyl moiety. ontosight.ainih.gov This oxidative process leads to the formation of the corresponding benzoic acid derivative as a primary metabolite. ontosight.ainih.gov This transformation is a common metabolic pathway for compounds containing a benzylic methyl group.

In addition to oxidation, conjugation reactions play a role in the metabolism of this compound. Specifically, glutathione (B108866) conjugation has been observed to occur on the sulfonyl methyl group. ontosight.ainih.gov This reaction proceeds via the displacement of an iodide ion, demonstrating a link between the reactivity of the carbon-iodine bond and subsequent conjugation processes. ontosight.ainih.gov

Cycloaddition and Related Reactions

Currently, there is no available scientific literature detailing the participation of this compound in cycloaddition or related reactions. While the core structure contains unsaturated bonds within the tolyl ring, which can theoretically participate in such reactions, no studies have been published to date that have investigated or confirmed this type of reactivity for this specific compound.

Cyclopropanation with Electron-Deficient Substrates

Cyclopropanation is a chemical reaction that forms a cyclopropane (B1198618) ring. When reacting with electron-deficient substrates, such as α,β-unsaturated carbonyl compounds, the reaction mechanism is of significant interest. nih.gov Catalytic methods, often employing transition metals like copper, rhodium, and cobalt, are utilized to facilitate the transfer of a carbene or carbene-like species to an alkene. nih.gov The stereochemistry of the resulting cyclopropane is a key aspect of these reactions, with significant research dedicated to achieving high diastereoselectivity and enantioselectivity. nih.gov

While methods exist for the cyclopropanation of electron-deficient alkenes using various reagents, nih.govyoutube.com specific studies detailing the use of this compound as a reagent for the cyclopropanation of electron-deficient substrates were not found in the searched literature. The reactivity of related compounds, such as those used in the Simmons-Smith reaction (diiodomethane and a zinc-copper couple), is well-documented for forming cyclopropanes from alkenes. youtube.com However, detailed research findings on the specific role and mechanism of this compound in this type of transformation are not available.

Environmental Chemical Transformations

The environmental fate of chemical compounds is determined by various transformation processes, including atmospheric reactions and microbial degradation. These processes dictate the persistence and potential impact of a substance in the environment.

Atmospheric Degradation by Hydroxyl Radicals

In the atmosphere, the primary degradation pathway for many organic compounds is oxidation by photochemically-produced hydroxyl radicals (•OH). acs.orgresearchgate.net This reaction is crucial in determining the atmospheric lifetime of a compound. acs.org For organosulfur compounds, the reaction with •OH radicals can be initiated by hydrogen abstraction, leading to the formation of a carbon-centered radical that subsequently reacts with molecular oxygen. copernicus.orgcopernicus.org The presence of sulfur-containing functional groups can have a strong deactivating effect on the kinetics of this reaction due to their electron-withdrawing nature. acs.org

Specific kinetic data for the reaction between this compound and hydroxyl radicals has not been reported. For the p-tolyl isomer, an estimated vapor-phase reaction rate constant with hydroxyl radicals is 5.5 x 10⁻¹² cm³/molecule-sec at 25 °C, which corresponds to an atmospheric half-life of about 2.9 days. nih.gov This value is derived from estimation methods and not direct experimental measurement. The atmospheric lifetime of the o-tolyl isomer would require specific experimental study.

Microbial-Mediated Dehalogenation and Demethylation

Microbial degradation is a key process in the environmental breakdown of halogenated organic compounds. nih.gov Many bacteria have evolved enzymatic pathways to use these compounds, often involving dehalogenation—the removal of a halogen atom. nih.gov Reductive dehalogenation, where a halogen is replaced by a hydrogen atom, is a common mechanism under anaerobic conditions. wikipedia.org The carbon-iodine bond is the weakest of the carbon-halogen bonds, making organoiodine compounds generally more susceptible to degradation. wikipedia.org In addition to dehalogenation, microbes can also metabolize other parts of the molecule, such as through demethylation. nih.gov

While the general principles of microbial degradation of halogenated aromatics are known, nih.gov specific studies on the microbial-mediated dehalogenation and demethylation of this compound are absent from the searched literature. Research on the p-tolyl isomer indicates that it is susceptible to microbial degradation, forming monoiodomethyl p-tolylsulfone and methyl p-tolylsulfone under both aerobic and anaerobic conditions. nih.gov This demonstrates that both dehalogenation and demethylation are viable microbial degradation pathways for this class of compounds. However, the specific microorganisms and enzymes involved, as well as the degradation rates for the o-tolyl isomer, remain uninvestigated.

Spectroscopic and Structural Characterization in Academic Research

Vibrational Spectroscopy Applications

FTIR spectroscopy is a powerful tool for identifying the functional groups in Diiodomethyl o-tolyl sulfone by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. While a specific, published spectrum for the ortho-isomer is not widely available, the expected absorption bands can be predicted based on the known frequencies for its constituent functional groups.

The sulfone group (SO₂) is a strong infrared absorber and is the most characteristic feature in the spectrum. It gives rise to two distinct and intense stretching bands: an asymmetric stretching vibration and a symmetric stretching vibration. researchgate.net For aryl sulfones, these bands are typically observed in well-defined regions. researchgate.netresearchgate.net The aromatic nature of the tolyl group is confirmed by C-H and C=C stretching vibrations. The presence of the methyl and diiodomethyl groups also contributes unique, albeit weaker, signals.

Table 1: Expected FTIR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretching3100 - 3000Medium to Weak
Aliphatic C-H (Methyl)Stretching2975 - 2870Medium to Weak
Aromatic C=CStretching1600 - 1450Medium to Weak
Sulfone (O=S=O)Asymmetric Stretching1350 - 1300Strong
Sulfone (O=S=O)Symmetric Stretching1160 - 1120Strong
C-SStretching800 - 600Medium
C-IStretching600 - 500Medium to Strong

This table presents generalized frequency ranges. The exact position of the peaks for this compound can be influenced by the specific chemical environment and steric interactions inherent in the ortho-substitution pattern.

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light.

UV-Vis spectroscopy of this compound is primarily used to study the electronic transitions associated with its aromatic system. The absorption of UV light excites electrons from lower-energy bonding (π) or non-bonding (n) molecular orbitals to higher-energy anti-bonding (π*) orbitals.

For aromatic sulfones, the most prominent absorptions are typically due to π → π* transitions within the benzene (B151609) ring. Published data for the related compound, Diiodomethyl p-tolyl sulfone, shows absorption maxima around 200 nm and 233-234 nm, which are characteristic of these types of electronic transitions. echemi.comnih.gov It is expected that this compound would exhibit a similar absorption profile, as the fundamental chromophore—the tolyl sulfone moiety—is the same. However, the precise wavelength and intensity of the absorption maxima (λmax) may differ slightly due to the steric and electronic effects of the ortho positioning of the methyl group relative to the diiodomethyl sulfonyl group, which can subtly alter the energy of the molecular orbitals. The compound is not expected to absorb significantly at wavelengths greater than 290 nm. echemi.com

Table 2: Expected Electronic Transitions for this compound

Transition TypeChromophoreExpected Absorption Range (nm)
π → π*Tolyl group (aromatic ring)200 - 270

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for detailed structural elucidation in solution, providing information on the connectivity and spatial arrangement of atoms.

¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of this compound and, crucially, for differentiating it from its meta- and para-isomers. The chemical shift, splitting pattern (multiplicity), and integration of the signals for the aromatic protons are definitive indicators of the 1,2-disubstitution pattern on the benzene ring.

In the ¹H NMR spectrum, the four protons on the tolyl ring would appear as a complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm). The methyl group (CH₃) would produce a singlet, and the unique methine proton of the diiodomethyl group (-CHI₂) would also yield a singlet, likely further downfield due to the influence of the adjacent sulfonyl group and iodine atoms.

The key to isomer differentiation lies in the distinct patterns of the aromatic protons. For the ortho-isomer, four separate and coupled signals are expected. This contrasts sharply with the para-isomer, which would show two distinct doublets (an AA'BB' system) due to the molecule's symmetry. rsc.org The meta-isomer would also exhibit a different, more complex splitting pattern.

¹³C NMR provides complementary information. The number of distinct signals in the aromatic region confirms the substitution pattern. For the ortho-isomer, six unique aromatic carbon signals are expected, whereas the more symmetric para-isomer would show only four. The chemical shifts are influenced by the electron-withdrawing sulfonyl group and the electron-donating methyl group. nih.govnih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

GroupNucleusPredicted Chemical Shift (ppm)Predicted Multiplicity
Aromatic Protons¹H7.2 - 8.0Multiplets
Methyl Protons (-CH₃)¹H2.3 - 2.6Singlet
Methine Proton (-CHI₂)¹H5.5 - 6.5Singlet
Aromatic Carbons¹³C125 - 1456 unique signals
Methyl Carbon (-CH₃)¹³C20 - 221 signal
Methine Carbon (-CHI₂)¹³C-10 - 01 signal (strong upfield shift due to iodine)

These are estimated chemical shift ranges based on data from analogous structures and general substituent effects. rsc.orgbipm.org The exact values require experimental verification.

X-ray Diffraction Studies

While a specific crystal structure for this compound is not publicly documented, studies on other aryl sulfones provide insight into the expected structural parameters. st-andrews.ac.uk An X-ray diffraction study would unambiguously confirm the ortho substitution pattern. It would also reveal the geometry around the sulfur atom, which is expected to be tetrahedral. Key parameters of interest would be the C-S-C and O-S-O bond angles and the C-S and S=O bond lengths. For other sulfones, O-S-O bond angles are typically in the range of 117-121°, and C-S-C angles are around 101-107°. st-andrews.ac.uk

Furthermore, such a study would elucidate any significant intermolecular interactions, such as hydrogen bonds or halogen bonds involving the iodine atoms, which govern the crystal packing and solid-state properties of the compound.

Single Crystal X-ray Diffraction for Molecular Geometry

It is important to note that for the isomeric compound, Diiodomethyl p-tolyl sulfone, single crystal X-ray diffraction data is available and has been deposited in the Crystallography Open Database (COD) under the entry 7123165. nih.gov This data originates from a 2019 study published in Chemical Communications by Dichiarante and colleagues. nih.gov However, this information pertains exclusively to the para isomer and cannot be extrapolated to the ortho form.

Powder X-ray Diffraction for Crystalline Phases

Similarly, no specific powder X-ray diffraction (PXRD) patterns for this compound were found in the searched literature. PXRD is a fundamental technique for the characterization of polycrystalline materials, providing information on the crystalline phases present in a sample. rsc.org Without experimental data, it is not possible to discuss the specific crystalline phases of this compound.

Thermal Analysis Techniques

There is no specific Thermogravimetric Analysis (TGA) data available for this compound in published academic research. TGA is a crucial technique for determining the thermal stability and decomposition profile of a compound by measuring its mass change as a function of temperature. In the absence of such data, the thermal behavior and decomposition temperatures of this compound remain uncharacterized in the public domain.

Derivatives and Analogs of Diiodomethyl O Tolyl Sulfone in Synthetic Chemistry

Synthesis of Deiodinated Analogs (e.g., Methyl p-tolyl Sulfone)

The sequential removal of iodine atoms from diiodomethyl p-tolyl sulfone represents a key transformation, leading to the formation of monoiodomethyl p-tolyl sulfone and ultimately methyl p-tolyl sulfone. This deiodination process has been observed during the microbial degradation of diiodomethyl p-tolyl sulfone in soil under aerobic conditions. nih.gov The half-life for the degradation of the parent compound through hydrolysis and metabolism ranges from 1.5 to 9.6 days. nih.govechemi.com The resulting monoiodomethyl p-tolyl sulfone and methyl p-tolyl sulfone exhibit longer half-lives of 32 and 53-173 days, respectively, in aerobic soil environments. nih.gov

While the environmental degradation pathway points to the feasibility of deiodination, synthetic routes to methyl p-tolyl sulfone typically start from different precursors. A common industrial method involves the reaction of p-toluenesulfonyl chloride with anhydrous sodium sulfite (B76179) and sodium bicarbonate to form a sulfinate salt, which is then methylated using an agent like monochloromethane. google.com This process avoids the use of highly toxic reagents and produces methyl p-tolyl sulfone in high yield and purity. google.com

Table 1: Environmental Degradation Products of Diiodomethyl p-tolyl Sulfone

Compound Formation Pathway Half-life in Aerobic Soil
Monoiodomethyl p-tolyl sulfone Deiodination of Diiodomethyl p-tolyl sulfone 32 days nih.gov

Aryl Trihalomethyl Sulfone Derivatives

The synthesis and functionalization of aryl trihalomethyl sulfone derivatives are crucial for creating novel molecular architectures, particularly nitrogen-containing heterocycles. The nature of the halogen atoms significantly influences the compound's reactivity and properties.

Incorporation into Nitrogen-Containing Heterocycles (e.g., Benzimidazoles, Nitroanilines)

Nitrogen-containing heterocycles are fundamental scaffolds in medicinal chemistry. nih.gov The benzimidazole (B57391) core, for instance, is a key component of vitamin B12. nih.gov Sulfone derivatives serve as versatile building blocks in the synthesis of such compounds. For example, the Julia-Kocienski olefination, a modification of the Julia olefination, utilizes sulfones to create alkenes, which can be precursors to various heterocyclic systems. While direct incorporation of diiodomethyl o-tolyl sulfone into benzimidazoles and nitroanilines is not extensively documented, the general utility of sulfones in constructing complex molecules suggests potential pathways. thieme-connect.com

Influence of Halogenation Patterns on Chemical Properties

The type and number of halogen atoms on the α-carbon of an aryl sulfone dramatically affect its chemical behavior. Studies on the α-halogenation of alkyl phenyl sulfones using perhaloalkanes like carbon tetrachloride (CCl₄) and bromotrichloromethane (B165885) (CBrCl₃) in the presence of a base reveal significant differences in reactivity. nih.gov

For instance, mono-α-halogenation of benzyl (B1604629) phenyl sulfone increases the rate of subsequent halogenation, leading directly to the α,α-dihalo derivative without significant accumulation of the mono-halo intermediate. nih.gov The electron-withdrawing nature of the sulfonyl group is a key factor, as it can stabilize an adjacent carbanion, facilitating reactions at the α-position. thieme-connect.com However, this effect can be modulated by other substituents on the aryl ring. A strongly electron-donating group, like the phenoxide anion in 4-hydroxyphenyl isopropyl sulfone, can inhibit α-anion formation and thus prevent halogenation. nih.gov Conversely, electron-withdrawing groups enhance the acidity of the α-protons, making halogenation more favorable. nih.gov

Table 2: Reactivity of Phenyl Sulfone Derivatives in α-Halogenation

Sulfone Derivative Halogenating Agent Outcome Reference
Isopropyl mesityl sulfone CCl₄ α-chlorination nih.gov
Isopropyl mesityl sulfone CBrCl₃ No reaction nih.gov
Benzhydryl 4-hydroxyphenyl sulfone CCl₄ or CBrCl₃ α-halogenation nih.gov

Mechanistic Studies of Derivative Formation

Understanding the reaction mechanisms involved in the synthesis of halomethylsulfone derivatives is crucial for controlling the reaction outcomes and designing new synthetic methods.

Radical Intermediates in Halomethylsulfone Syntheses

The synthesis of α-halogenated sulfones can proceed through radical pathways. The α-chlorination of alkyl phenyl sulfones with CCl₄ and α-bromination with CBrCl₃ in a potassium hydroxide/tert-butanol medium are believed to occur via radical-anion radical pair (RARP) reactions. nih.gov These reactions are initiated by the formation of an α-anion of the sulfone, which then interacts with the perhaloalkane. The ease of these reactions and their outcomes are influenced by the stability of the radical intermediates and the reaction conditions. nih.gov The study of such radical processes is a significant area of research, as radical reactions offer unique and powerful tools for the construction of complex molecules. nih.gov

Applications of Sulfone Derivatives in Organic Synthesis

Sulfone derivatives are highly versatile intermediates in organic synthesis, often referred to as "chemical chameleons" due to their diverse reactivity. thieme-connect.comnih.gov The sulfone group can act as an activating group, a leaving group, or a stabilizer for adjacent carbanions. thieme-connect.com

Key applications include:

Julia-Lythgoe and Julia-Kocienski Olefinations: These are classic reactions for the synthesis of alkenes from sulfones and carbonyl compounds. thieme-connect.com

Ramberg-Bäcklund Reaction: This reaction transforms α-halo sulfones into alkenes through a cyclization-elimination sequence. thieme-connect.com

Michael Additions: The electron-withdrawing nature of the sulfonyl group makes adjacent C=C double bonds susceptible to Michael addition, a powerful C-C bond-forming reaction. thieme-connect.com

Precursors to various functional groups: The sulfonyl group can be removed after serving its synthetic purpose, making sulfones excellent synthons for a wide range of molecular structures. iomcworld.com

The broad utility of sulfones in synthesis underscores the importance of compounds like this compound and its derivatives as starting materials and intermediates for creating complex organic molecules for various applications, including pharmaceuticals and materials science. nih.goviomcworld.comwikipedia.org

As Reagents for Cyclopropanation Reactions

Cyclopropanes are fundamental structural motifs in numerous biologically active molecules and are valuable targets in drug discovery. nih.gov While direct examples of Diiodomethyl p-tolyl sulfone in cyclopropanation are not extensively documented, its structure is analogous to reagents used in well-established cyclopropanation methods. The Simmons-Smith reaction, for example, utilizes diiodomethane (B129776) (CH₂I₂) to generate a zinc carbenoid that reacts with alkenes to form cyclopropanes. libretexts.org

Similarly, Diiodomethyl p-tolyl sulfone can be considered a precursor to a sulfonyl-substituted carbene or carbenoid. The presence of the p-tolylsulfonyl group significantly influences the reactivity of the diiodomethyl carbon, making it a potential synthon for transferring a C-SO₂-Tolyl unit to an olefin. The reaction would likely proceed via activation with a metal, such as zinc, to form a reactive intermediate that adds across a double bond. This process would yield a cyclopropane (B1198618) ring bearing a p-tolylsulfonyl group, a functional handle that allows for further synthetic modifications. The stereochemistry of the starting alkene is typically preserved in such concerted reactions. libretexts.org

The table below illustrates the potential outcomes of this synthetic approach.

Table 1: Hypothetical Cyclopropanation Reactions with Alkenes This table presents potential, mechanistically plausible reactions based on known chemical principles.

Alkene Substrate Reagents Expected Cyclopropane Product
Cyclohexene 1. Zn-Cu couple 2. Diiodomethyl p-tolyl sulfone 7-(p-Tolylsulfonyl)-bicyclo[4.1.0]heptane
(Z)-But-2-ene 1. Zn-Cu couple 2. Diiodomethyl p-tolyl sulfone cis-1,2-Dimethyl-3-(p-tolylsulfonyl)cyclopropane

Development of Novel Synthetic Pathways

The reactivity of Diiodomethyl p-tolyl sulfone makes it an excellent starting point for developing new synthetic routes. The two iodine atoms are effective leaving groups, and the adjacent sulfonyl group activates the carbon atom for nucleophilic substitution. This allows for the facile introduction of various functional groups, creating a library of novel sulfone derivatives.

This pathway involves the displacement of one or both iodine atoms by a range of nucleophiles. For instance, reaction with thiols can produce thioethers, while reaction with secondary amines can yield aminomethyl sulfones. These reactions would create molecules with a stable sulfone core, which is a common feature in many pharmaceuticals, while introducing new functionalities for further elaboration. The sulfone group itself is generally stable and resistant to reduction. ontosight.ai

The table below details several potential transformations.

Table 2: Nucleophilic Substitution Reactions This table presents potential synthetic pathways based on the known reactivity of dihaloalkanes.

Nucleophile Reagent Class Product Structure Product Name
Sodium thiophenoxide (PhSNa) Thiolate Ph-S-CH(I)-SO₂-Tol 1-Iodo-1-(phenylthio)methyl p-tolyl sulfone
Piperidine Secondary Amine C₅H₁₀N-CH(I)-SO₂-Tol 1-(1-Iodo-1-(p-tolylsulfonyl)methyl)piperidine
Sodium azide (B81097) (NaN₃) Azide N₃-CH(I)-SO₂-Tol 1-Azido-1-iodomethyl p-tolyl sulfone

Use as Intermediates for Complex Molecule Construction

Diiodomethyl p-tolyl sulfone serves as a key intermediate in the synthesis of certain drugs and agrochemicals. ontosight.ai While its most prominent commercial application is as a biocide and materials preservative (under trade names like Amical® 48) in products such as paints, adhesives, and leather, its synthetic value lies in its ability to introduce the tolyl-sulfonyl-methyl moiety into larger, more complex structures. nih.govfederalregister.govfederalregister.gov

In the construction of complex molecules, such as potential pharmaceutical candidates, synthetic intermediates that provide stable, functionalizable scaffolds are highly prized. The metabolism of Diiodomethyl p-tolyl sulfone, which involves the liberation of its iodine atoms, highlights the inherent reactivity that can be harnessed in a controlled synthetic context. nih.gov

A synthetic strategy could involve an initial reaction, such as the cyclopropanation described in section 6.4.1, to form a sulfonyl-substituted cyclopropane. This intermediate is now primed for further complexity-building steps. The sulfone group can direct metallation at an adjacent position, allowing for the introduction of new carbon-carbon bonds. Alternatively, the aromatic tolyl ring can be functionalized through electrophilic aromatic substitution. These subsequent transformations make Diiodomethyl p-tolyl sulfone a valuable starting point for building intricate molecular architectures that are often required for biological activity.

Compound Names

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
Diiodomethyl p-tolyl sulfone
Diiodomethane
p-Toluenesulfonyl chloride
Cyclohexene
7-(p-Tolylsulfonyl)-bicyclo[4.1.0]heptane
(Z)-But-2-ene
cis-1,2-Dimethyl-3-(p-tolylsulfonyl)cyclopropane
Styrene
1-Phenyl-2-(p-tolylsulfonyl)cyclopropane
Sodium thiophenoxide
1-Iodo-1-(phenylthio)methyl p-tolyl sulfone
Piperidine
1-(1-Iodo-1-(p-tolylsulfonyl)methyl)piperidine
Sodium azide
1-Azido-1-iodomethyl p-tolyl sulfone
Sodium cyanide

Q & A

Q. What experimental methods are recommended for synthesizing Diiodomethyl o-tolyl sulfone, and how can purity be validated?

this compound (C₈H₈I₂O₂S) is synthesized via iodination of tolyl sulfonylacetic acid using methods described in U.S. patents (e.g., iodination under controlled stoichiometric conditions) . Post-synthesis, purity is validated using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular weight (422.02 g/mol) and detect impurities. Differential scanning calorimetry (DSC) can verify melting point consistency (reported boiling point: ~420°C) .

Q. How is the antifungal activity of this compound quantified in vitro?

Minimum Inhibitory Concentration (MIC) assays are standard. For example, agar dilution plate methods using dermatophytes (e.g., Trichophyton rubrum) and yeast (Candida albicans) are employed. MIC values for pure this compound against fungi range from 0.01–0.6 ppm, while formulated powders (e.g., 2% in talcum) show MICs of 12–50 ppm . Controls like tolnaftate and undecylenic acid are used for comparative analysis .

Q. What spectroscopic techniques are optimal for structural characterization?

Nuclear magnetic resonance (¹H/¹³C NMR) and Fourier-transform infrared (FTIR) spectroscopy are critical. The InChI key (1S/C8H8I2O2S/c1-6-2-4-7(5-3-6)13(11,12)8(9)10/h2-5,8H,1H3) confirms sulfone and methyl group positions . X-ray diffraction (XRD) resolves crystal structures, while UV-Vis spectroscopy monitors stability under varying pH/temperature .

Advanced Research Questions

Q. How do steric and electronic effects influence the electrochemical cleavage mechanisms of ortho-substituted aryl sulfones?

Electrolysis studies reveal that bulky ortho substituents (e.g., tert-butyl) favor aryl-sulfonyl cleavage over alkyl-sulfonyl cleavage due to steric hindrance. For this compound, cleavage ratios (alkyl/aryl) vary with solvent polarity (e.g., 1.5 in methanol vs. 0.8 in DMF) and temperature, as observed in cyclic voltammetry experiments . Conformational analysis via ¹H NMR (δ 3.06–3.11 ppm for methyl protons) supports steric-electronic interactions .

Q. How can discrepancies in MIC data between pure and formulated this compound be resolved?

Formulation additives (e.g., talcum, kaolin) may reduce bioavailability. To address this, researchers should standardize carrier materials and use surface area-normalized MIC assays. For instance, pure TDS shows MICs of 0.078 ppm against C. albicans, but formulated powders require 50 ppm due to reduced solubility . Controlled release studies (e.g., Franz diffusion cells) can quantify active ingredient availability .

Q. What methodologies assess the environmental persistence and toxicity of this compound in non-target organisms?

OECD guidelines (e.g., Test No. 307 for soil degradation) are used. Acute toxicity studies report an oral LD₅₀ >10 g/kg in rodents, but chronic ecotoxicity requires Daphnia magna or algal growth inhibition tests . High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) quantifies environmental residues, while QSAR models predict biodegradation pathways .

Q. Why does this compound exhibit superior antiyeast activity compared to structural analogs?

Comparative MIC studies with analogs (e.g., p-tolyl iodomethyl sulfone) show that diiodination enhances membrane permeability and target binding. Molecular docking simulations suggest strong interactions with fungal lanosterol 14α-demethylase (CYP51). The iodine atoms’ electronegativity disrupts ergosterol biosynthesis, a mechanism absent in mono-iodinated analogs .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the thermal stability of this compound?

Discrepancies arise from varying analytical conditions. Thermogravimetric analysis (TGA) under nitrogen shows decomposition at 207.9°C (flash point), while ambient oxidation studies report lower stability . Researchers should standardize protocols (e.g., ASTM E537 for DSC) and document atmospheric composition during testing .

Methodological Best Practices

  • Antifungal Assays : Use standardized fungal spore suspensions (650 nm spectrophotometric calibration) and 7-day incubation at 30°C .
  • Synthetic Optimization : Monitor iodination efficiency via iodine-iodide titration and control reaction pH to avoid byproducts .
  • Environmental Sampling : Employ solid-phase extraction (SPE) for aqueous matrices and validate recovery rates (≥85%) using isotopically labeled internal standards .

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